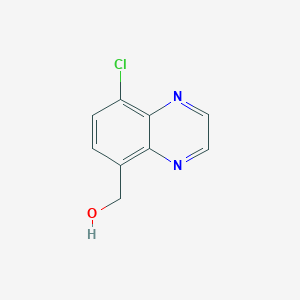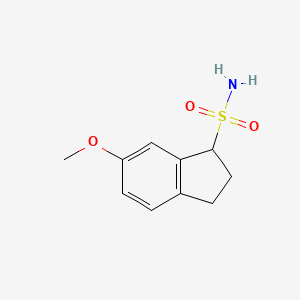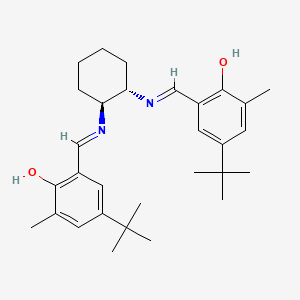
6,6'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) typically involves the condensation reaction between 2-hydroxy-4-tert-butyl-2-methylbenzaldehyde and (1S,2S)-cyclohexane-1,2-diamine. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions and form hydrogen bonds contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’-((1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-(trimethylsilyl)ethynyl)phenol)
- 6,6’-((1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-(octyloxy)phenol)
Uniqueness
The uniqueness of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) lies in its specific structural features, such as the cyclohexane-1,2-diyl backbone and the presence of tert-butyl and methyl substituents on the phenolic rings. These structural elements contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C30H42N2O2 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol |
InChI |
InChI=1S/C30H42N2O2/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34/h13-18,25-26,33-34H,9-12H2,1-8H3/t25-,26-/m0/s1 |
InChI-Schlüssel |
DSMXKMPGYURPLQ-UIOOFZCWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


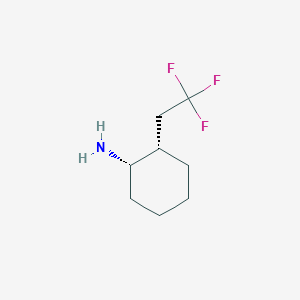
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)


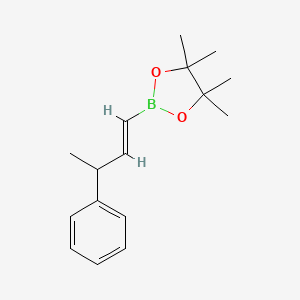
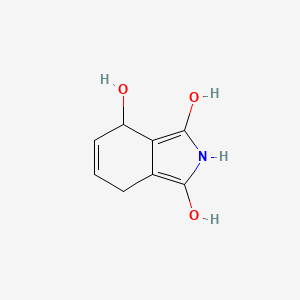


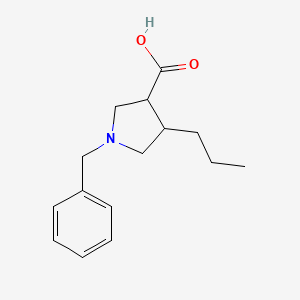
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)


